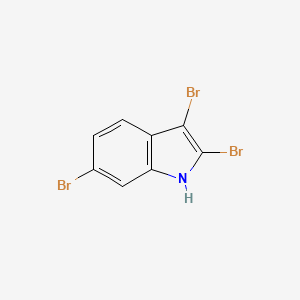

2,3,6-tribromo-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918530-08-2 |

|---|---|

Molecular Formula |

C8H4Br3N |

Molecular Weight |

353.84 g/mol |

IUPAC Name |

2,3,6-tribromo-1H-indole |

InChI |

InChI=1S/C8H4Br3N/c9-4-1-2-5-6(3-4)12-8(11)7(5)10/h1-3,12H |

InChI Key |

DVLSPNMFRYZTJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2Br)Br |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 2,3,6 Tribromo 1h Indole

Isolation of Polybrominated Indoles from Marine Organisms

The quest to discover novel marine natural products has led to the isolation and identification of a variety of polybrominated indoles from different phyla. These compounds are particularly prevalent in certain species of marine algae and invertebrates, where they are thought to play a role in chemical defense.

Identification in Red Algae (e.g., Laurencia brongniartii, Laurencia decumbens, Laurencia similis)

The red algae of the genus Laurencia are renowned for their ability to produce a remarkable array of halogenated secondary metabolites. Several species have been identified as natural sources of 2,3,6-tribromo-1H-indole and its methylated derivatives.

Research has shown that the red alga Laurencia brongniartii is a producer of both 2,3,6-tribromo-1-methylindole and 2,3,5,6-tetrabromo-1-methylindole (B1251766). acs.org Similarly, investigations into the chemical constituents of Laurencia similis have revealed the presence of this compound among other brominated indoles. mdpi.com While this compound itself has not been explicitly reported from Laurencia decumbens, this species is known to produce other polybrominated indoles, such as 2,3,4,6-tetrabromo-1-methyl-1H-indole, highlighting the genus's general capacity for indole (B1671886) bromination. mdpi.comresearchgate.net

The following table summarizes the polybrominated indoles identified in these Laurencia species.

| Species | Compound Identified |

| Laurencia brongniartii | 2,3,6-tribromo-1-methylindole, 2,3,5,6-tetrabromo-1-methylindole acs.org |

| Laurencia similis | This compound, 3,5,6-tribromo-1H-indole, 3,5,6-tribromo-1-methyl-1H-indole, 3,5-dibromo-1-methyl-1H-indole, 2,5-dibromo-1-methyl-1H-indole mdpi.com |

| Laurencia decumbens | 2,3,4,6-tetrabromo-1-methyl-1H-indole mdpi.comresearchgate.net |

Presence in Marine Invertebrates (e.g., Brittle Star Ophiocoma erinaceus)

The occurrence of polybrominated indoles is not limited to marine flora. These compounds have also been isolated from marine invertebrates, which often acquire them through their diet. The brittle star Ophiocoma erinaceus has been found to contain 2,3,5,6-tetrabromo-1-methylindole, a compound also found in the red alga Laurencia brongniartii. acs.org This co-occurrence suggests a potential dietary transfer of these defensive compounds from the algae to the herbivorous brittle star.

Hypothesized Biogenetic Pathways for Bromination in Marine Environments

The biosynthesis of halogenated compounds in marine organisms is an area of active research. The prevailing hypothesis for the formation of polybrominated indoles involves the enzymatic halogenation of a precursor molecule, most likely the amino acid tryptophan or indole itself. nih.gov

The key enzymes implicated in this process are haloperoxidases. manchester.ac.uk In red algae like Laurencia, vanadium-dependent bromoperoxidases are particularly abundant and are believed to be responsible for the bromination of organic substrates. manchester.ac.ukresearchgate.net These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species, which then electrophilically attacks the electron-rich indole ring.

The proposed biosynthetic pathway can be summarized in the following steps:

Generation of an Electrophilic Bromine Species: A vanadium-dependent bromoperoxidase catalyzes the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂) to form a highly reactive electrophilic bromine species, often represented as enzyme-bound hypobromous acid (Enz-BrOH) or a bromonium ion equivalent (Br⁺).

Electrophilic Aromatic Substitution: The activated bromine species then attacks the indole ring of a precursor molecule (tryptophan or indole). The high electron density of the pyrrole (B145914) and benzene (B151609) rings of the indole nucleus makes it susceptible to electrophilic substitution.

Stepwise Bromination: The polybromination of the indole ring likely occurs in a stepwise manner. The initial bromination at one position can influence the regioselectivity of subsequent bromination events. The substitution pattern observed in naturally occurring polybrominated indoles, such as the bromination at positions 2, 3, and 6, is likely controlled by the specific catalytic properties of the halogenase enzymes present in the organism.

In addition to haloperoxidases, flavin-dependent halogenases have also been identified, particularly in marine bacteria, and are known to catalyze the regioselective halogenation of aromatic compounds, including indole. researchgate.netnih.gov These enzymes exhibit a preference for bromination over chlorination, which is consistent with the prevalence of brominated metabolites in the marine environment. researchgate.net While their direct role in the biosynthesis of this compound in algae has not been definitively established, their existence points to a broader enzymatic machinery for halogenation in marine ecosystems.

Synthetic Methodologies for 2,3,6 Tribromo 1h Indole and Its Analogs

Strategies for Regioselective Bromination of the Indole (B1671886) Nucleus

The synthesis of polybrominated indoles such as 2,3,6-tribromo-1H-indole hinges on the ability to control the position of bromination on the indole core. The inherent electronic properties of the indole ring, particularly the high electron density at the C3 position of the pyrrole (B145914) moiety, dictate its reactivity towards electrophiles. core.ac.ukresearchgate.net

Direct Bromination Procedures

Direct exposure of the indole nucleus to brominating agents typically results in preferential substitution at the C3 position. cdnsciencepub.com The reaction of indole with molecular bromine (Br₂) can be vigorous, often leading to a mixture of products, including the 2,3-dibromoindole. core.ac.uk The reactivity of the pyrrole ring generally surpasses that of the benzene (B151609) portion, making selective bromination on the carbocyclic ring challenging without prior modification of the pyrrole ring. researchgate.net

Various brominating agents and conditions have been explored to achieve regioselectivity. Reagents like N-bromosuccinimide (NBS), often in solvents like dimethylformamide (DMF) or carbon tetrachloride, are commonly used. researchgate.netnih.gov For instance, using pyridinium (B92312) bromide perbromide in pyridine (B92270) at low temperatures has been shown to produce 3-bromoindole in good yield. cdnsciencepub.com However, achieving tribromination at specific positions like 2, 3, and 6 via a direct, one-step procedure from unsubstituted indole is synthetically complex due to the competing reactions and the formation of isomers. core.ac.ukresearchgate.net Theoretical studies on the direct bromination of substituted indoles in DMF suggest a two-step mechanism where the initial electrophilic attack of bromine is the rate-determining step. researchgate.net The rate of this reaction is highly influenced by the electronic nature of substituents already present on the indole ring. researchgate.net

Stepwise Halogenation and Derivatization Approaches (e.g., from 2,3-dibromo-1-methylindole)

A more controlled and selective method for synthesizing 2,3,6-tribromoindole involves a stepwise approach, starting from a pre-halogenated indole derivative. A notable example is the synthesis of 2,3,6-tribromo-1-methylindole from 2,3-dibromo-1-methylindole. acs.org This precursor is readily synthesized from indole in a high-yielding, one-pot sequence involving bromination and subsequent N-methylation. acs.orgresearchgate.net

With the highly reactive C2 and C3 positions already blocked by bromine atoms, the subsequent bromination is directed to the electron-rich benzene ring. The reaction of 2,3-dibromo-1-methylindole with one equivalent of molecular bromine in chloroform (B151607) at reflux affords 2,3,6-tribromo-1-methylindole in good yield. acs.org This selectivity for the C6 position demonstrates a common strategy in indole chemistry: deactivating the pyrrole ring through substitution to enable functionalization of the carbocyclic ring.

Table 1: Synthesis of 2,3,6-Tribromo-1-methylindole

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dibromo-1-methylindole | Bromine (1 equiv.) | Chloroform | Reflux, 2 h | 2,3,6-Tribromo-1-methylindole | 78% | acs.org |

N-Substitution and Protection Strategies in Polybrominated Indole Synthesis

The nitrogen atom of the indole ring plays a pivotal role in its reactivity. The N-H proton is acidic and can be removed by bases, and its presence can interfere with or direct certain reactions. bhu.ac.in Therefore, N-substitution or the use of a protecting group is a critical strategy in the synthesis of complex indoles. core.ac.ukbhu.ac.in

In the context of polybrominated indoles, N-substitution serves several purposes:

Preventing Side Reactions: The free N-H can react with organometallic reagents or strong bases used in subsequent functionalization steps.

Improving Solubility: Attaching an alkyl or aryl group to the nitrogen can enhance the solubility of the often-crystalline polyhalogenated indoles in organic solvents.

Directing Regioselectivity: N-substituents can influence the site of further electrophilic substitution or metallation. For example, N-phenylsulfonyl protection facilitates lithiation at the C2 position. core.ac.ukbhu.ac.in

The synthesis of 2,3,6-tribromo-1-methylindole is a clear example of an N-substitution strategy. acs.org The synthesis of the key intermediate, 2,3-dibromo-1-methylindole, is achieved through a one-pot bromination-methylation sequence where indole is first dibrominated and then treated with potassium hydroxide (B78521) and methyl iodide. acs.org This N-methylation step is crucial for the subsequent selective C6 bromination and for further functionalization reactions like transition metal-catalyzed cross-couplings. acs.orgresearchgate.net

Advanced Synthetic Transformations for Functionalization of Halogenated Indoles

Halogenated indoles, such as this compound and its N-substituted analogs, are valuable intermediates for creating more complex molecular architectures. The bromine atoms serve as versatile handles for introducing new functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organic halide with a boronic acid in the presence of a palladium catalyst. rsc.orgmdpi.com Polybrominated indoles are excellent substrates for such reactions, allowing for the introduction of aryl or heteroaryl groups. researchgate.net

Research has demonstrated the successful use of 2,3,6-tribromo-1-methyl-1H-indole in Suzuki-Miyaura cross-coupling reactions to synthesize arylated 1-methyl-1H-indoles. researchgate.net By carefully controlling the reaction conditions and the stoichiometry of the boronic acid, selective or multiple couplings can be achieved. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate in a suitable solvent system. rsc.orgnih.gov The development of mild, aqueous conditions for Suzuki-Miyaura couplings has further broadened their applicability to complex and sensitive substrates like unprotected haloindoles. nih.govrsc.org

Table 2: Example of Suzuki-Miyaura Coupling of a Tribromoindole Derivative

| Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2,3,6-Tribromo-1-methyl-1H-indole | Arylboronic acids | Pd catalyst, base | Elevated temperature | Arylated 1-methyl-1H-indoles | researchgate.net |

Electrochemical Synthesis of Indole Derivatives

Electrochemical synthesis has emerged as a green and sustainable strategy in organic chemistry, often avoiding the need for harsh chemical oxidants or reductants. bsb-muenchen.de This methodology has been applied to the synthesis and functionalization of indole derivatives. bsb-muenchen.deacs.orgacs.org Electrochemical methods can be used for C-H bond functionalization, cyclization reactions to form the indole core, and halogenation. rsc.orgmdpi.com

A notable application is the electrochemical C-H bromination of indole. mdpi.com This process involves the electrochemical umpolung (polarity reversal) of a bromide ion. Anodic oxidation generates a bromine cation equivalent, which then acts as an electrophile to brominate the indole at the C3 position with high regioselectivity and yield. mdpi.com Such methods are operationally simple and environmentally benign, representing an advanced approach to the synthesis of halogenated indoles that could potentially be extended to create polybrominated systems. acs.orgmdpi.comnih.gov

Table of Mentioned Compounds

Multicomponent Reaction Strategies for Indole Scaffold Construction

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. arkat-usa.org These reactions involve the combination of three or more starting materials to form a product that incorporates most, if not all, of the atoms from the reactants. rsc.org The elegance of MCRs lies in their operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse compounds. arkat-usa.orgnih.gov In the context of indole synthesis, MCRs offer a convergent and efficient approach to functionalized indole scaffolds, which are prevalent in numerous natural products and pharmaceuticals. rsc.org

Several notable MCRs have been adapted and developed for the synthesis of indole derivatives. These include, but are not limited to, the Ugi, Biginelli, and Mannich reactions. arkat-usa.org For instance, the Ugi reaction, a four-component reaction involving an isocyanide, an aldehyde, an amine, and a carboxylic acid, has been utilized to produce a variety of substituted indole-3-acetic acid derivatives. nih.gov Similarly, the Biginelli reaction, which traditionally yields dihydropyrimidinones, has been modified to incorporate indole moieties, leading to novel heterocyclic systems. researchgate.net

The Mannich reaction, involving the aminoalkylation of an acidic proton located on a carbon atom, is another cornerstone of MCRs applied to indole chemistry. arkat-usa.org A classic example is the synthesis of gramine (B1672134) from indole, formaldehyde, and dimethylamine. This reaction and its variations provide access to a wide range of 3-substituted indoles, which are valuable intermediates for further synthetic transformations. arkat-usa.org

Recent advancements in this field have focused on expanding the scope of MCRs for indole synthesis through the use of novel catalysts and reaction conditions. nih.govnih.gov For example, copper-catalyzed MCRs have been developed for the synthesis of spirotetrahydrocarbazoles from 2-methylindole, aromatic aldehydes, and various dienophiles. nih.gov These reactions often proceed through the in situ generation of an indole-based ortho-quinodimethane intermediate, which then undergoes a Diels-Alder cycloaddition. nih.gov Furthermore, the use of green reaction conditions, such as water as a solvent or microwave irradiation, has been explored to enhance the sustainability of these synthetic methods. researchgate.net

The versatility of MCRs allows for the introduction of multiple points of diversity in a single step, making it a highly attractive strategy for the discovery of new bioactive molecules. The continued development of novel MCRs will undoubtedly play a crucial role in the future of indole synthesis and medicinal chemistry.

Spectroscopic Characterization and Structural Elucidation of 2,3,6 Tribromo 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,3,6-tribromo-1H-indole and its derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.

¹H NMR Analysis of Proton Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. ubc.caucl.ac.uk In the case of indole (B1671886) derivatives, the protons on the aromatic ring and the N-H proton exhibit characteristic chemical shifts. acs.org

For instance, in the ¹H NMR spectrum of 6-bromo-1H-indole, the proton signals appear in the aromatic region, with their specific shifts and coupling patterns revealing their positions on the indole ring. chemicalbook.com The N-H proton of indoles typically appears as a broad signal at a downfield chemical shift, and its position can be sensitive to solvent and concentration. acs.orgmsu.edu The coupling constants (J values), which describe the interaction between neighboring protons, are crucial for determining the substitution pattern on the benzene (B151609) ring of the indole nucleus. libretexts.orgnih.gov For example, ortho-coupled protons on a benzene ring typically show coupling constants in the range of 6-10 Hz. libretexts.org

Table 1: Representative ¹H NMR Data for Brominated Indole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3,6-Dibromo-2-(methyl phenylsulfoximidoyl)-7-chloro-1-methyl-1H-indole | CDCl₃ | Aromatic | 8.24–8.18 | m | - |

| Aromatic | 7.73–7.67 | m | - | ||

| Aromatic | 7.63 | ddt | J = 8.3, 6.8, 1.4 | ||

| H-4 | 7.31 | d | J = 8.4 | ||

| H-5 | 7.15 | d | J = 8.4 | ||

| N-CH₃ | 4.08 | s | - | ||

| S-CH₃ | 3.26 | s | - | ||

| 3,6,7-Tribromo-2-(methyl phenylsulfoximidoyl)-1-methyl-1H-indole | DMSO-d₆ | Aromatic | 8.13–8.08 | m | - |

| Aromatic | 7.78–7.72 | m | - |

Data sourced from a study on the synthesis of 2-sulfoximidoyl-3,6-dibromo indoles. nih.gov

¹³C NMR Analysis of Carbon Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of carbon atoms are spread over a much wider range (0-220 ppm) compared to protons, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.orgorgchemboulder.com

The positions of the bromine atoms on the indole ring significantly influence the chemical shifts of the attached and adjacent carbon atoms. orgchemboulder.com The carbon atoms directly bonded to bromine (C-Br) exhibit characteristic shifts. In proton-decoupled ¹³C NMR spectra, each carbon signal typically appears as a singlet, simplifying the spectrum and facilitating the identification of the number of unique carbon environments. libretexts.org

Table 2: ¹³C NMR Chemical Shift Data for a Brominated Indole Derivative

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 3,6-Dibromo-2-(methyl phenylsulfoximidoyl)-7-chloro-1-methyl-1H-indole | CDCl₃ | C | 139.2 |

| C | 139.1 | ||

| C | 134.2 | ||

| C | 131.0 | ||

| C | 129.7 | ||

| C | 128.4 | ||

| C | 128.3 | ||

| C | 124.9 | ||

| C | 117.5 | ||

| C | 116.7 | ||

| C | 116.2 | ||

| C | 81.3 | ||

| N-CH₃ | 44.7 | ||

| S-CH₃ | 33.4 |

Data sourced from a study on the synthesis of 2-sulfoximidoyl-3,6-dibromo indoles. nih.gov

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the complete and unambiguous assignment of proton and carbon signals.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, allowing for the straightforward assignment of protonated carbons. ipb.pt

HMBC spectra, on the other hand, reveal correlations between protons and carbons that are two or three bonds away. ipb.pt These long-range correlations are invaluable for piecing together the molecular structure, confirming the substitution pattern, and assigning quaternary (non-protonated) carbons. researchgate.netuni-rostock.de For example, in a derivative of 2,3,6-tribromo-1-methyl-1H-indole, HMBC correlations were used to confirm the site of arylation by observing a strong coupling between the aromatic proton of an attached boronic acid at C-2' and the C-2 of the indole ring. uni-rostock.de

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the molecular formula. acs.org

The presence of bromine atoms in this compound is readily identified in the mass spectrum due to the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). chemguide.co.uk This results in a distinctive pattern of peaks in the mass spectrum for the molecular ion and any bromine-containing fragments. A compound with one bromine atom will show two peaks of roughly equal intensity separated by two mass-to-charge units (M+ and M+2). A compound with three bromine atoms, such as this compound, will exhibit a characteristic cluster of isotopic peaks (M+, M+2, M+4, M+6) with relative intensities determined by the statistical probability of the different isotope combinations.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides information about the structure of the molecule by breaking it down into smaller, charged fragments. diva-portal.org The fragmentation pattern can help to confirm the connectivity of atoms within the molecule.

Vibrational Spectroscopy (Infrared) and Electronic Absorption Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. libretexts.org Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of these groups. libretexts.org For indole derivatives, the N-H stretching vibration is a key feature, typically appearing as a sharp band in the region of 3400-3500 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic ring and the C=C stretching vibrations within the aromatic system also give rise to characteristic absorption bands. core.ac.uknist.govnist.gov

Electronic Absorption (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wustl.edu The indole ring system has a characteristic UV absorption spectrum due to π-π* transitions. orgchemboulder.comresearchgate.net The positions and intensities of the absorption maxima (λ_max) can be influenced by the substituents on the indole ring. For example, 2,3,5-tribromo-1H-indole exhibits UV absorption maxima at 227 nm and 291 nm in acetonitrile. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. tugraz.atlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. tugraz.at

Integrated Spectroscopic Approaches for Comprehensive Structure Elucidation of this compound and its Derivatives

The definitive identification of this compound and its derivatives relies on a synergistic application of multiple spectroscopic techniques. While individual methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) provide valuable pieces of the structural puzzle, an integrated approach, combining data from these and other techniques, is essential for unambiguous structure elucidation. This is particularly crucial for polyhalogenated indoles, where the number and position of halogen substituents significantly influence the spectral properties.

The structural confirmation of complex molecules like this compound is a process of assembling evidence from various spectroscopic sources. Each technique offers a unique perspective on the molecular architecture. Mass spectrometry reveals the molecular weight and elemental composition, providing the first clue to the identity of the compound. Subsequently, ¹H and ¹³C NMR spectroscopy are employed to map the carbon-hydrogen framework and the connectivity within the molecule. For intricate structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the precise arrangement of atoms.

In the case of brominated indoles, the characteristic isotopic pattern of bromine in mass spectrometry is a powerful diagnostic tool. The presence of multiple bromine atoms leads to a distinctive cluster of peaks in the mass spectrum, allowing for the confident determination of the number of bromine atoms in the molecule. For instance, the mass spectrum of a tribrominated compound will exhibit a characteristic pattern of isotopic peaks due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

While specific spectral data for this compound is not extensively reported in the literature, the analysis of its close derivative, 2,3,6-tribromo-1-methyl-1H-indole, provides a solid foundation for its structural characterization acs.org. The primary difference in the spectra of these two compounds would be the presence of an N-H signal in the ¹H NMR of the former, and the absence of the N-methyl signal. The electronic effects of the N-H versus the N-CH₃ group are generally minimal on the aromatic portion of the molecule, leading to very similar chemical shifts for the aromatic protons and carbons.

The following data tables for 2,3,6-tribromo-1-methyl-1H-indole serve as a reference for the expected spectral characteristics of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.1 (broad) | s | - |

| H-4 | ~7.6 | d | ~8.5 |

| H-5 | ~7.2 | dd | ~8.5, 1.7 |

| H-7 | ~7.8 | d | ~1.7 |

Note: Data is inferred from the spectra of closely related derivatives and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~115 |

| C-3 | ~92 |

| C-3a | ~127 |

| C-4 | ~124 |

| C-5 | ~122 |

| C-6 | ~116 |

| C-7 | ~114 |

| C-7a | ~137 |

Note: Data is inferred from the spectra of closely related derivatives and general principles of NMR spectroscopy.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity, %) | Fragment |

| [M]⁺ | 350, 352, 354, 356 (isotopic cluster) | Molecular Ion |

| [M-Br]⁺ | 271, 273, 275 | Loss of one bromine atom |

| [M-2Br]⁺ | 192, 194 | Loss of two bromine atoms |

| [M-3Br]⁺ | 113 | Loss of three bromine atoms |

Note: The m/z values correspond to the major isotopes. The isotopic cluster for the molecular ion is a key identifier for a tribrominated compound.

The integration of these spectroscopic techniques provides a comprehensive and detailed picture of the molecular structure. The mass spectrum confirms the molecular formula, the ¹H NMR spectrum reveals the number and environment of the protons, and the ¹³C NMR spectrum shows the carbon skeleton. Together, they allow for the unequivocal structural elucidation of this compound and its derivatives, which is fundamental for understanding their chemical properties and potential applications.

Reactivity and Reaction Mechanisms of 2,3,6 Tribromo 1h Indole

Electrophilic Aromatic Substitution Patterns and Regioselectivity in Halogenated Indoles

Electrophilic aromatic substitution is a fundamental reaction of indole (B1671886) and its derivatives. The indole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. science-revision.co.uklibretexts.orgmasterorganicchemistry.com The introduction of halogen atoms, such as bromine, which are deactivating yet ortho-, para-directing, influences the regioselectivity of these substitutions.

In the case of halogenated indoles, the position of subsequent electrophilic attack is guided by a combination of the inherent reactivity of the indole nucleus and the electronic effects of the existing halogen substituents. For instance, in methoxy-activated indoles, which are highly reactive, electrophilic substitution can occur at various positions depending on the specific methoxy (B1213986) substitution pattern. chim.it While specific studies on the electrophilic substitution of 2,3,6-tribromo-1H-indole are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution suggest that the remaining unsubstituted positions on the benzene (B151609) ring (C4, C5, and C7) would be the likely sites for further substitution. The precise outcome would depend on the nature of the electrophile and the reaction conditions. The presence of multiple bromine atoms would generally deactivate the ring towards electrophilic attack compared to unsubstituted indole.

It is important to note that ipso-substitution, where the electrophile attacks a position already bearing a substituent, can also occur, particularly with substituents that stabilize an adjacent positive charge, such as silyl (B83357) groups. govtpgcdatia.ac.in

Nucleophilic Substitution and Halogen Displacement Reactions at Brominated Positions

The carbon-bromine bonds in this compound are potential sites for nucleophilic substitution reactions, where a nucleophile replaces one or more of the bromine atoms. ksu.edu.sa The feasibility of these reactions depends on the position of the bromine atom and the nature of the nucleophile. Generally, nucleophilic substitution on an aromatic ring is challenging but can be facilitated by the presence of electron-withdrawing groups or through specific reaction mechanisms. ksu.edu.samasterorganicchemistry.com

In halogenated indoles, the bromine atom at the C4-position has been shown to undergo nucleophilic substitution, which can be enhanced to improve the potency of the resulting compounds as antibacterial agents. While direct nucleophilic substitution on this compound is not explicitly described, the general reactivity of haloindoles suggests that displacement of the bromine atoms is a plausible transformation under appropriate conditions, potentially involving organometallic intermediates or harsh reaction conditions. The relative reactivity of the C2, C3, and C6 positions towards nucleophilic attack would be a key factor in determining the product distribution.

| Reaction Type | Substrate | Product | Key Features |

|---|---|---|---|

| Nucleophilic Substitution | 4-Bromoindole | 4-Substituted Indole | Bromine at C4 can be replaced by other functional groups. |

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated indoles are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. libretexts.orgmdpi.com 2,3,6-Tribromo-1-methyl-1H-indole has been successfully employed in Suzuki-Miyaura reactions. Studies have shown a defined order of reactivity for the different brominated positions, allowing for regioselective arylation. researchgate.net The reaction of N-methyl-2,3-dibromoindole with one equivalent of an arylboronic acid leads to the site-selective formation of 2-aryl-3-bromoindoles. researchgate.net This indicates that the C2-position is generally more reactive than the C3-position in Suzuki-Miyaura couplings of dihaloindoles. For 2,3,6-tribromo-1-methyl-1H-indole, the reactivity order of the three positions allows for the selective synthesis of arylated indoles. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmasterorganicchemistry.com Di-, tri-, and tetrabromo-N-methylindoles have been used in Heck reactions to produce the corresponding alkenylindoles. researchgate.net Similar to the Suzuki-Miyaura reaction, the regioselectivity of the Heck reaction on polybrominated indoles is a critical aspect. For 2,3,6-tribromo-N-methylindoles, the reaction favors coupling at the C2 and C3 positions. researchgate.net

| Coupling Reaction | Substrate | Reagent | Product | Catalyst System |

|---|---|---|---|---|

| Suzuki-Miyaura | 2,3,6-Tribromo-1-methyl-1H-indole | Arylboronic acid | Arylated 1-methyl-1H-indoles | Palladium catalyst and a base. researchgate.netresearchgate.net |

| Heck | 2,3,6-Tribromo-N-methylindole | Alkene | Alkenylindoles | Palladium catalyst and a base. researchgate.net |

Cyclization and Annulation Reactions of Halogenated Indole Intermediates

Halogenated indoles serve as versatile intermediates in the synthesis of more complex heterocyclic systems through cyclization and annulation reactions. These reactions often involve the formation of new rings fused to the indole core.

Halogen-induced cyclizations are an effective method for constructing heterocycles under mild conditions. nih.gov For instance, the electrophilic cyclization of ortho-alkynylanilines is a widely used method for synthesizing 3-haloindoles. chim.it A cascade oxidative cyclization/halogenation of 2-alkenylanilines provides an efficient route to 3-bromoindoles. organic-chemistry.orgacs.org These 3-haloindoles can then be further functionalized.

Domino reactions involving a twofold Heck reaction followed by a 6π-electrocyclization have been utilized to synthesize carbazoles and 1,2-dihydrocarbazoles from di-, tri-, and tetrabromoindoles. researchgate.net This demonstrates how the bromine substituents can act as handles for constructing fused ring systems.

Photochemical Transformations of Halogenated Indole Systems

Photochemical reactions, initiated by light, can lead to unique transformations of organic molecules. nih.gov These reactions can proceed through various mechanisms, including free radical pathways or the involvement of singlet oxygen. nih.govfrontiersin.org

While specific photochemical studies on this compound are limited in the provided search results, the photochemical behavior of other bromoindoles has been investigated. For example, some bromoindole-2-carboxamides exhibit photochemical reactivity. consensus.app The presence of bromine atoms on the indole ring can influence the absorption of light and the subsequent photochemical pathways. These transformations could include dimerization, isomerization, or oxidation-reduction reactions. nih.gov The study of air pollutants has also involved photochemical reactions.

Electrochemical Reactivity of Brominated Indoles

Electrochemical methods provide a powerful and sustainable approach to organic synthesis, using electrons as reagents to drive reactions. irjmets.com The electrochemical behavior of indole and its derivatives is well-documented, as they are readily oxidized at carbon-based electrodes. researchgate.net

The electrochemical reactivity of brominated indoles has been explored in several contexts. For example, poly(5-bromoindole) films have been synthesized electrochemically. nottingham.ac.uk The oxidation potential of 5-bromoindole (B119039) was found to be lower in boron trifluoride diethyl etherate compared to acetonitrile. nottingham.ac.uk Electrochemical methods have also been developed for the bromination of the indole C-H bond, offering a transition-metal-free approach. mdpi.com Furthermore, electroreductive homo-coupling reactions have been demonstrated with bromoindole substrates. researchgate.net These studies highlight the potential of electrochemical techniques to modify and polymerize brominated indoles.

Computational Chemistry and Theoretical Studies on 2,3,6 Tribromo 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net It is particularly well-suited for investigating the properties of complex organic molecules like 2,3,6-tribromo-1H-indole.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. chemrxiv.org For this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), would be used to perform this optimization. nih.govtandfonline.com The calculation adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. chemrxiv.org

Conformational analysis is crucial for molecules with rotatable bonds. conflex.net While the indole (B1671886) ring system is rigid, the N-H bond's orientation could be considered. A thorough conformational search ensures that the global minimum energy structure, and not just a local minimum, has been identified. conflex.netcore.ac.uk The results of a geometry optimization are typically presented in a table of optimized parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table demonstrates the type of data obtained from a DFT geometry optimization. Actual values would require a specific calculation.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2-C3 | 1.37 Å |

| C2-Br | 1.88 Å | |

| C3-Br | 1.89 Å | |

| C6-Br | 1.90 Å | |

| N1-H | 1.01 Å | |

| Bond Angle | C3-C2-Br | 128.5° |

| C2-C3-Br | 130.2° | |

| Dihedral Angle | C3-C2-N1-C7a | 179.9° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgrjptonline.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's electronic stability and reactivity. ekb.egirjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rjptonline.org For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution, identifying the regions most likely to be involved in electrophilic or nucleophilic attacks. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data) This table shows example data derived from an FMO analysis. Actual values would require a specific calculation.

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.15 |

| Energy Gap (ΔE) | 5.10 |

Analysis of Electrostatic Potential (ESP) Surfaces and Mulliken Charges

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule. acs.org It maps the electrostatic potential onto the molecule's electron density surface. irjweb.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. tandfonline.com For this compound, the ESP map would likely show negative potential around the bromine atoms and the π-system of the indole ring, and positive potential near the N-H proton. irjweb.comacs.org

To quantify the charge distribution, Mulliken population analysis can be performed. uottawa.ca This method partitions the total electron density among the atoms in the molecule, assigning a partial charge to each atom. uottawa.caresearchgate.net These charges help to identify acidic protons and atoms that are likely to act as nucleophiles or electrophiles. irjweb.com

Table 3: Illustrative Mulliken Atomic Charges (Hypothetical Data) This table presents example charges on selected atoms. Actual values depend on the specific calculation method and basis set used. uottawa.ca

| Atom | Atomic Symbol | Mulliken Charge (a.u.) |

| N1 | N | -0.45 |

| H (on N1) | H | +0.35 |

| C2 | C | +0.15 |

| Br (on C2) | Br | -0.08 |

| C3 | C | +0.12 |

| Br (on C3) | Br | -0.09 |

| C6 | C | -0.10 |

| Br (on C6) | Br | -0.07 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Computational methods can accurately predict spectroscopic data, which is crucial for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govmodgraph.co.ukmdpi.com The method calculates the magnetic shielding tensors for each nucleus in the molecule. modgraph.co.uk By comparing the calculated shifts with experimental data, one can confirm the proposed structure or assign resonances in a complex spectrum. researchgate.net For this compound, GIAO calculations would provide theoretical ¹H and ¹³C NMR spectra, aiding in the definitive assignment of its structure. nih.gov

Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (Hypothetical Data) This table demonstrates how calculated NMR data is compared with experimental values. ucl.ac.uk

| Carbon Atom | Predicted Chemical Shift (ppm) via GIAO-DFT |

| C2 | 115.8 |

| C3 | 102.1 |

| C3a | 129.5 |

| C4 | 122.4 |

| C5 | 124.6 |

| C6 | 116.2 |

| C7 | 113.9 |

| C7a | 135.7 |

Computational Elucidation of Reaction Mechanisms and Regioselectivity

Beyond static molecular properties, computational chemistry provides profound insights into the dynamics of chemical reactions. nih.gov DFT calculations can map out the entire potential energy surface of a reaction, helping to understand its mechanism and predict its outcome.

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). researchgate.net Locating the geometry of the transition state and calculating its energy is key to understanding the reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. researchgate.net A lower activation energy corresponds to a faster reaction.

For reactions involving this compound, such as electrophilic substitution, DFT calculations can be used to model different possible reaction pathways. mdpi.com By comparing the activation energies for substitution at different positions, one can predict the regioselectivity of the reaction. numberanalytics.comresearchgate.netmaxapress.com For example, theoretical studies on the bromination of a related compound, 2,3,6-tribromo-1-methylindole, have been conducted to understand reaction outcomes. researchgate.net This type of analysis is crucial for designing synthetic routes and controlling product formation. nih.gov

Table 5: Illustrative Calculated Activation Energies for a Hypothetical Electrophilic Addition Reaction (Hypothetical Data) This table shows how activation energies for competing pathways can predict the major product of a reaction.

| Reaction Pathway (Position of Attack) | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

| Attack at C4 | 18.5 | Minor Product |

| Attack at C5 | 17.9 | Minor Product |

| Attack at C7 | 15.2 | Major Product |

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to correlate the structural or physicochemical properties of compounds with their chemical reactivity or biological activity. While specific QSAR models predicting the general reactivity of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its chemical behavior. Such models are pivotal in predicting the outcomes of chemical reactions, thereby saving resources and time in experimental settings.

A QSAR model for reactivity would involve calculating a series of molecular descriptors for this compound and correlating them with experimentally determined reactivity data, such as reaction rates or yields. These descriptors can be categorized as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

For a molecule like this compound, QSAR could be particularly useful in predicting the regioselectivity of reactions. The indole ring is electron-rich, and its reactivity is significantly influenced by the presence and position of substituents. chim.it The three bromine atoms on the indole core have distinct electronic environments, which affects their susceptibility to participate in reactions such as palladium-catalyzed cross-coupling. For instance, studies on the Suzuki-Miyaura cross-coupling of 2,3,6-tribromo-1-methyl-1H-indole have shown that arylation occurs with good regioselectivity, favoring position 2. researchgate.net A QSAR model could quantify the factors governing this selectivity by correlating descriptors of each C-Br bond (like bond length, charge on the bromine atom, or local electrophilicity) with reaction outcomes under various conditions. researchgate.netuni-rostock.de

Furthermore, QSAR is widely used to predict the interaction of molecules with biological targets, which can be considered a form of biochemical reactivity. For example, naturally occurring marine brominated indoles have been identified as ligands for the aryl hydrocarbon receptor (AhR). nih.gov A QSAR study in this context could predict the AhR binding affinity of this compound based on its structural features compared to other known ligands. nih.gov Such models are invaluable for screening potential bioactive compounds and understanding their mechanisms of action.

| Descriptor Type | Potential Application for this compound | Relevant Research Context |

| Electronic | Predicting regioselectivity in cross-coupling reactions by calculating charges and orbital energies at each bromine-substituted carbon. | Suzuki-Miyaura Cross-Coupling Reactions researchgate.netresearchgate.net |

| Steric | Modeling the influence of molecular shape and size on the accessibility of reaction sites to catalysts or reagents. | Synthesis of Functionalized Indoles uni-rostock.de |

| Topological | Correlating connectivity indices with overall reactivity patterns or biological activity, such as biodegradation potential. | QSAR for Biodegradation of N-Heterocycles scispace.com |

| Quantum-Chemical | Using calculated energies to predict the most likely site for electrophilic or nucleophilic attack. | Reactivity of Methoxy-Activated Indoles chim.it |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. mdpi.com Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. scirp.orgfrontiersin.org It maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific intermolecular contacts and their relative contributions.

While a specific crystal structure determination and Hirshfeld surface analysis for this compound is not available in the reviewed literature, a detailed analysis can be extrapolated from studies on structurally similar bromo-substituted indole derivatives. nih.govnih.gov These studies provide a robust framework for predicting the key interactions that would stabilize the crystal structure of this compound.

The primary intermolecular interactions expected to govern the crystal packing of this compound include:

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor. It can form N-H···Br or N-H···π interactions, which are crucial in the formation of supramolecular assemblies like dimers or chains. iosrjournals.org

Halogen Bonding: The bromine atoms, particularly those at the electron-deficient C2 position, can act as halogen bond donors, forming stabilizing contacts with Lewis basic sites on adjacent molecules. theochem.nl

π–π Stacking: The planar, aromatic indole core facilitates π–π stacking interactions, where the rings of adjacent molecules align in a parallel-displaced or face-to-face manner. nih.gov These interactions are a significant driving force in the packing of many indole derivatives. researchgate.net

Hirshfeld surface analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. Based on analyses of other brominated indoles, the following table presents a predicted breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound. frontiersin.orgnih.govnih.gov

| Intermolecular Contact | Predicted Contribution to Hirshfeld Surface | Description |

| H···H | ~35-45% | Represents the most abundant, though weakest, van der Waals interactions. nih.gov |

| Br···H/H···Br | ~10-20% | Indicates the prevalence of contacts between bromine and hydrogen atoms, which can include weak hydrogen bonds. frontiersin.orgnih.gov |

| C···H/H···C | ~15-25% | Corresponds to C-H···π interactions, where a C-H bond points towards the aromatic ring of a neighboring molecule. nih.gov |

| N···H/H···N | ~5-10% | Highlights the crucial N-H hydrogen bonds that often direct the primary supramolecular structure. iosrjournals.org |

| Br···Br/Br···π | ~3-8% | Includes halogen-halogen and halogen-π interactions, contributing to the stability of the lattice. nih.gov |

These varied interactions would collectively guide the self-assembly of this compound molecules into a stable, three-dimensional crystalline architecture. eurjchem.com The interplay between strong, directional hydrogen bonds and weaker, more diffuse π–π and van der Waals forces dictates the final packing motif. nih.govresearchgate.net

Advanced Research Directions and Applications Utilizing the 2,3,6 Tribromo 1h Indole Scaffold

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the 2,3,6-tribromo-1H-indole core, stemming from its electron-rich nature and the presence of multiple bromine atoms, makes it an attractive precursor in organic synthesis. The bromine atoms can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks.

Synthesis of Polyfunctionalized Indole (B1671886) Derivatives

The synthesis of polyfunctionalized indole derivatives is a significant area of research due to their prevalence in natural products and pharmaceuticals. nih.gov The this compound scaffold offers a direct route to such compounds. For instance, the bromine atoms at the C2, C3, and C6 positions can be sequentially or selectively replaced using transition-metal-catalyzed cross-coupling reactions. This approach allows for the regioselective installation of various functional groups, including alkyl, aryl, and heteroaryl moieties. organic-chemistry.org

A notable example involves the one-pot trifunctionalization of N-alkyl/aryl indoles, leading to the formation of 2-sulfoximidoyl-3,6-dibromo indoles. nih.gov This reaction utilizes N-Br sulfoximines as both brominating and sulfoximinating reagents, demonstrating the potential for creating highly substituted indoles in an efficient manner. nih.gov The ability to introduce multiple functionalities with high control is crucial for generating libraries of compounds for biological screening and for the total synthesis of complex natural products.

Precursor for Fused Heterocyclic Systems

The indole nucleus is a common component of fused heterocyclic systems, which often exhibit significant biological activity. slideshare.net The this compound scaffold can serve as a key intermediate in the synthesis of these complex structures. The bromine substituents provide handles for intramolecular cyclization reactions, leading to the formation of new rings fused to the indole core.

For example, the synthesis of indolo[1,2-f]phenanthridines has been achieved from 2-(2-bromoaryl)-1-aryl-1H-indoles, which can be generated in one pot via a copper-catalyzed domino coupling/cyclization process. organic-chemistry.org While not directly starting from this compound, this illustrates the principle of using halogenated indoles to build fused systems. The strategic placement of bromine atoms on the this compound scaffold could enable similar intramolecular cyclizations to form novel polycyclic aromatic and heteroaromatic compounds. acs.org Research in this area is ongoing, with the aim of developing new synthetic routes to complex, biologically active molecules. researchgate.net

Contributions to Medicinal Chemistry Research and Drug Design

The indole ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The unique substitution pattern of this compound, a marine-derived alkaloid, provides a valuable starting point for the design and synthesis of novel therapeutic agents. nih.govmdpi.com

Development of Novel Pharmaceutical Agents Based on the Indole Core

The indole scaffold is a fundamental component of numerous approved drugs and clinical candidates. researchgate.net The development of novel pharmaceutical agents often involves the modification of existing indole-based drugs or the exploration of new indole derivatives. The this compound molecule offers a unique template for such endeavors. Its tribrominated nature allows for the introduction of various functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of chlorinated heterocyclic compounds has been a fruitful area in drug discovery, with over 250 FDA-approved chloro-containing drugs on the market. nih.gov Similarly, the strategic incorporation of bromine atoms, as seen in this compound, can significantly impact a molecule's biological activity.

Exploration as a Scaffold for Specific Molecular Target Interactions

The indole nucleus is known to interact with various receptors and enzymes, making it a valuable scaffold for targeting specific molecular pathways. evitachem.com The substituents on the indole ring play a crucial role in determining its binding affinity and selectivity. The this compound scaffold provides three distinct positions for chemical modification, allowing for the fine-tuning of its interaction with specific biological targets.

For example, derivatives of the related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core have been identified as a novel class of CFTR potentiators, demonstrating the potential of indole-based scaffolds to modulate the function of specific proteins. acs.org The ability to systematically modify the this compound scaffold allows researchers to conduct structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of drug candidates.

Design of Antifouling and Antibacterial Agents Derived from Marine Indoles

Marine organisms are a rich source of structurally diverse and biologically active natural products, many of which possess potent antifouling and antibacterial properties. nio.res.in Halogenated indoles, such as this compound, are a prominent class of marine alkaloids with demonstrated biological activity. nih.gov

The 1H-indole-2,3-dione (isatin) scaffold, another marine-derived indole, has been shown to have potential as an antibacterial and antifouling agent. nio.res.innih.gov Synthetic modifications of the isatin (B1672199) core have led to analogues with enhanced activity compared to the parent natural product. nih.gov This highlights the potential of using marine indole scaffolds as a basis for developing new agents to combat biofouling and bacterial infections. The this compound scaffold, with its unique halogenation pattern, represents a promising starting point for the design and synthesis of novel antifouling and antibacterial compounds.

Exploration of Photophysical Properties and Potential Optoelectronic Applications

The introduction of heavy atoms like bromine into the indole scaffold significantly influences its electronic and photophysical properties. While specific photophysical data for this compound is not extensively documented in publicly available literature, the general effects of halogenation on aromatic systems allow for an informed discussion of its potential characteristics. The presence of multiple bromine atoms is expected to modulate the absorption and emission spectra, fluorescence quantum yields, and lifetimes of the parent indole molecule.

Halogenation typically induces a bathochromic (red) shift in the absorption and emission spectra of aromatic compounds. This is due to the "heavy atom effect," which promotes intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). Consequently, phosphorescence might be a more dominant emission process in this compound compared to the inherent fluorescence of the unsubstituted indole.

The photophysical properties of halogenated indoles are also highly dependent on solvent polarity. Studies on similar brominated indole derivatives have shown that increasing solvent polarity can lead to further shifts in emission wavelengths, a phenomenon known as solvatochromism. This tunability is a desirable characteristic for the development of molecular probes and sensors.

The unique electronic properties imparted by tribromination make this compound a candidate for investigation in optoelectronic applications. Halogenated organic compounds are increasingly being explored for their use in:

Organic Light-Emitting Diodes (OLEDs): The potential for efficient phosphorescence at room temperature makes heavy-atom-containing molecules like this compound interesting for use as emitters in OLEDs. By harvesting both singlet and triplet excitons, phosphorescent emitters can theoretically achieve 100% internal quantum efficiency. While specific research on this compound in OLEDs is not prominent, related halogenated carbazole (B46965) and indole derivatives have been investigated as host materials or emitters. innovareacademics.inucl.ac.ukrsc.org

Organic Solar Cells (OSCs): Halogenation can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors. nih.gov This is a critical aspect in the design of donor and acceptor materials for OSCs to ensure efficient charge separation and transport. The introduction of bromine atoms can enhance intersystem crossing, which could potentially be harnessed in advanced photovoltaic concepts. Research on indole-fused heterocycles has shown their promise as donor units in dye-sensitized solar cells (DSCs). rsc.org

Organic Field-Effect Transistors (OFETs): The planarity and potential for intermolecular interactions in crystalline halogenated aromatic compounds can influence charge carrier mobility, a key parameter for OFET performance.

Below is a table summarizing the potential photophysical characteristics and optoelectronic applications of the this compound scaffold based on general principles and data from related compounds.

| Property | Expected Characteristic for this compound | Potential Optoelectronic Application |

| Absorption (UV-Vis) | Bathochromic shift compared to indole. | Light-harvesting component in OSCs. |

| Emission | Likely dominated by phosphorescence due to the heavy atom effect. | Emitter material in OLEDs. |

| Quantum Yield | Fluorescence quantum yield expected to be low. | Not ideal for purely fluorescent applications. |

| Stokes Shift | Potentially large, beneficial for reducing self-absorption. | Fluorescent probes and OLEDs. mdpi.com |

| Solvatochromism | Emission wavelength may be sensitive to solvent polarity. | Molecular sensors. |

| Energy Levels (HOMO/LUMO) | Tunable via halogenation for better device matching. | Donor or acceptor material in OSCs. |

Emerging Methodologies and Future Research Avenues in Halogenated Indole Chemistry

The synthesis of polyhalogenated indoles like this compound has traditionally relied on electrophilic halogenation methods, which can sometimes lack regioselectivity and utilize harsh reagents. Recent advancements in synthetic organic chemistry are paving the way for more efficient, selective, and environmentally benign approaches to halogenated indoles.

Emerging Methodologies:

Enzymatic Halogenation: Biocatalysis using halogenase enzymes is a rapidly growing field that offers remarkable selectivity under mild, aqueous conditions. frontiersin.orgresearchgate.netmdpi.com Flavin-dependent halogenases (FDHs) have been identified and engineered to catalyze the regioselective bromination of the indole core. frontiersin.orgresearchgate.netresearchgate.net For instance, directed evolution of the RebH enzyme has enabled catalyst-controlled halogenation at various positions of the indole ring. rsc.orgnih.gov Vanadium haloperoxidases represent another class of enzymes capable of decarboxylative halogenation of indole-3-carboxylic acids, providing a novel route to 3-haloindoles. chemrxiv.org These enzymatic methods represent a significant step towards the "green" synthesis of polyhalogenated indoles.

C-H Activation/Functionalization: Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. chim.it Transition-metal-catalyzed C-H activation has been successfully applied to the indole scaffold for various transformations, including halogenation. mdpi.com Electrochemical methods are also emerging as a powerful tool for the C-H halogenation of indoles without the need for chemical oxidants or catalysts. sci-hub.se These approaches offer new avenues for the selective introduction of halogens onto the indole ring system.

Palladium-Catalyzed Cross-Coupling of Polyhalogenated Indoles: For already halogenated indoles, selective functionalization at one halogenated site over another is a significant challenge. Recent research has focused on developing palladium-catalyzed cross-coupling reactions that can differentiate between identical halogen atoms on a polyhalogenated arene, controlled by factors like ligand choice, sterics, and electronics. This allows for the stepwise and selective synthesis of complex, multi-substituted indoles from precursors like this compound.

Future Research Avenues:

The unique properties of this compound and other polyhalogenated indoles open up several exciting avenues for future research:

Systematic Photophysical Studies: A thorough investigation of the photophysical properties of this compound is warranted. This would involve detailed measurements of its absorption, emission (fluorescence and phosphorescence) spectra, quantum yields, and lifetimes in various solvents. Such data is crucial for understanding its fundamental electronic structure and for designing materials with tailored optoelectronic properties.

Device Fabrication and Testing: The synthesis of a library of derivatives based on the this compound scaffold and their incorporation into prototype OLEDs, OSCs, and OFETs would be a logical next step. This would allow for the systematic evaluation of structure-property relationships and the identification of lead compounds for specific applications.

Development of Novel Synthetic Methodologies: Further exploration of enzymatic and C-H activation strategies for the controlled, regioselective synthesis of polyhalogenated indoles will continue to be a major research focus. The ability to precisely install multiple, different halogen atoms onto the indole core would provide access to a vast chemical space with diverse properties.

Exploration of Biological Activity: While this article focuses on materials science applications, it is worth noting that many halogenated indoles possess significant biological activity. The unique substitution pattern of this compound makes it a candidate for screening in various biological assays.

The table below summarizes key emerging synthetic methods and future research directions for halogenated indoles.

| Area | Key Developments and Future Directions |

| Synthesis | Enzymatic Halogenation: Use of halogenases (e.g., FDHs, Vanadium Haloperoxidases) for regioselective and green synthesis. frontiersin.orgmdpi.comchemrxiv.org |

| C-H Activation: Development of transition-metal-catalyzed and electrochemical methods for direct, atom-economical halogenation. chim.itmdpi.comsci-hub.se | |

| Selective Cross-Coupling: Ligand-controlled selective functionalization of polyhalogenated indoles. | |

| Applications | Photophysics: Detailed characterization of absorption, emission, and excited-state dynamics. |

| Optoelectronics: Design and fabrication of OLEDs, OSCs, and OFETs based on the tribromoindole scaffold. innovareacademics.inrsc.orgnih.govrsc.org | |

| Materials Science: Exploration as building blocks for novel functional materials and polymers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.